molecular formula C15H14N2 B5850269 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline

Cat. No.: B5850269
M. Wt: 222.28 g/mol
InChI Key: CRQCEAIAKMUZGJ-UHFFFAOYSA-N
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Description

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. The quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This specific compound, featuring a 2,5-dimethylpyrrole substitution, serves as a versatile chemical building block for developing novel bioactive molecules. Researchers utilize this core structure in the design and synthesis of compounds for probing various biological targets. Quinoline-based compounds have demonstrated documented activity in areas including antibacterial, antifungal, antimalarial, and anticancer research . Furthermore, the quinoline ring is a key component in structural modification of natural products, enhancing their pharmacological properties and providing a pathway to new therapeutic leads . The mechanism of action for quinoline derivatives varies by specific structure and target, often involving interaction with enzymes or DNA, making them valuable tools for fundamental biochemical and pharmacological studies . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-5-6-12(2)17(11)14-7-8-15-13(10-14)4-3-9-16-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCEAIAKMUZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline derivatives. For example, derivatives such as N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(8-quinolinoloxy)acetamide have exhibited significant antibacterial activity against strains like Staphylococcus aureus . These compounds were synthesized through multi-step organic reactions and characterized using techniques such as NMR and mass spectrometry.

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes critical in metabolic pathways. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were prepared and tested for their inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These studies revealed that several synthesized compounds exhibited strong binding interactions with the active sites of these enzymes, indicating their potential as therapeutic agents .

Study on Antitubercular Properties

A study focused on the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides demonstrated that some derivatives possess notable antitubercular activity. The molecular docking results indicated favorable interactions with target enzymes involved in bacterial metabolism, suggesting these compounds could be developed into effective treatments for tuberculosis .

Antiviral Activity Research

Another area of research has explored the antiviral potential of quinoline analogs against viruses such as Enterovirus D68 (EV-D68). The study showed that modifications at the 6-position of the quinoline core significantly impacted antiviral potency. Compounds derived from 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline were evaluated for their ability to inhibit viral replication .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathogenReference
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(8-quinolinoloxy)acetamideAntibacterialStaphylococcus aureus
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-acetyl)benzohydrazidesEnzyme InhibitionDHFR, Enoyl ACP Reductase
Quinoline DerivativesAntiviralEnterovirus D68

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution Patterns and Heterocyclic Moieties

  • 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline: Substitution at the 6-position with a 2,5-dimethylpyrrole group. Pyrrole is a five-membered aromatic ring with two methyl groups, enhancing lipophilicity and steric bulk.
  • Chloroquine/Hydroxychloroquine (4-position substituted quinolines): Substitution at the 4-position with a piperazine (chloroquine) or oxazine (hydroxychloroquine) side chain. These substituents confer basicity and influence antimalarial activity by altering cellular uptake .
  • 1H-Pyrrolo[3,2-c]quinoline Derivatives (e.g., compounds 19–27 in ): Pyrrole fused to the quinoline core at the 3,2-c position. Additional sulfonyl or aryl groups at the 1-position modulate receptor binding (e.g., 5-HT6 antagonism) .
  • Methoxy-Substituted Pyrroloquinolines (): Example: 6-methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline. Methoxy groups enhance solubility and influence π-stacking interactions in crystallography .

Key Structural Differences

Compound Substitution Position Heterocyclic Group Key Functional Groups
6-(2,5-dimethylpyrrolyl)quinoline 6-position 2,5-dimethylpyrrole Methyl groups on pyrrole
Chloroquine 4-position Piperazine Amine, chlorine
Hydroxychloroquine 4-position Oxazine Hydroxyl, chlorine
1H-Pyrrolo[3,2-c]quinoline derivatives Fused pyrrole Sulfonyl/aryl groups Sulfonamide, pyrrolidine
Methoxy-pyrroloquinoline 1-, 4-, 6-positions Methoxyphenyl, methoxy Methoxy, methyl

Physicochemical Properties

Lipophilicity and Solubility

  • Chloroquine : The piperazine side chain introduces basicity (pKa ~10), enhancing solubility in acidic environments .
  • 1H-Pyrrolo[3,2-c]quinoline sulfonamides: Sulfonyl groups improve polarity and binding to polar receptor pockets .
  • Methoxy-pyrroloquinoline: Methoxy groups balance lipophilicity and solubility, as seen in its molar mass (320.39 g/mol) and crystalline structure .

Thermal Stability

  • Melting points for pyrroloquinoline derivatives range from 150–300°C, influenced by substituents (e.g., sulfonamides in exhibit higher thermal stability due to strong intermolecular interactions).

Receptor Binding

  • 1H-Pyrrolo[3,2-c]quinoline sulfonamides: Exhibit nanomolar affinity for 5-HT6 receptors (e.g., compound 26: IC50 = 3.2 nM) due to sulfonyl-pyrrolidine interactions .
  • Chloroquine : Targets heme detoxification in malaria parasites via 4-position basic side chains .
  • 6-(2,5-dimethylpyrrolyl)quinoline: Predicted to have moderate CNS activity due to lipophilicity, though specific data are unavailable.

Crystallographic and Computational Studies

  • Crystallography: SHELX software (e.g., SHELXL ) is widely used for refining structures of quinoline derivatives, including pyrroloquinolines (e.g., ’s methoxy compound).
  • Computational Modeling: Studies on chloroquine () reveal side-chain conformations critical for binding, suggesting that substituent positioning in 6-(2,5-dimethylpyrrolyl)quinoline could be optimized via similar methods.

Q & A

Q. What are the recommended synthetic routes for 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as palladium-catalyzed coupling to form the pyrrole-quinoline bond, followed by cyclization under controlled conditions. Key steps include:

  • Step 1: Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach the 2,5-dimethylpyrrole group to the quinoline core. An inert atmosphere (N₂/Ar) is critical to prevent catalyst deactivation .
  • Step 2: Solvent-free or microwave-assisted cyclization at 80–100°C to enhance reaction efficiency and reduce byproducts .
  • Step 3: Recrystallization in ethanol for purification, with slow cooling to improve crystal quality .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Use microwave irradiation to accelerate reaction kinetics and improve yields .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., δ 2.2 ppm for methyl groups, 6.8–7.5 ppm for quinoline protons) .
    • ¹³C NMR: Confirms carbon骨架, including substituent positions.
  • Mass Spectrometry (MS): Detects molecular ion peaks (e.g., m/z 264 [M+H]⁺) and fragmentation patterns .
  • High-Resolution X-ray Diffraction: Resolves 3D conformation and crystallinity, though dependent on single-crystal availability .

Q. Table 1: Key Analytical Parameters

TechniqueCritical ParametersDiagnostic Features
¹H NMRSolvent: CDCl₃ or DMSO-d₆Methyl (δ 2.2), aromatic protons
MS (ESI+)Ionization mode: Positivem/z 264 [M+H]⁺
X-raySHELXL refinementR-factor < 0.05

Q. What safety precautions should be observed when handling 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear gloves, lab coat, and goggles. Use a fume hood to avoid inhalation or dermal contact .
  • Toxicity Data: Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid direct exposure and implement spill containment protocols .
  • Emergency Response: Immediate decontamination with water for skin contact; seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with proteins (e.g., kinase inhibitors). Focus on the quinoline ring’s π-π stacking and pyrrole’s hydrogen-bonding potential .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. B3LYP/6-31G* basis sets are recommended .
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments using AMBER or GROMACS .

Q. What strategies are effective for resolving contradictions in spectroscopic data obtained for 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline derivatives?

Methodological Answer:

  • Cross-Validation: Combine NMR, MS, and X-ray data to resolve ambiguities. For example, conflicting NOESY signals can be clarified via crystallographic data .
  • Statistical Analysis: Apply principal component analysis (PCA) to batch data from multiple syntheses to identify outliers .
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace unexpected peaks in NMR spectra .

Q. How can the SHELX software suite be utilized in the crystallographic analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline derivatives?

Methodological Answer:

  • Structure Solution: Use SHELXD for phase determination from X-ray data. Input HKL files with hklf4 format .
  • Refinement: SHELXL refines atomic coordinates and thermal parameters. Key commands include L.S. 10 for least-squares cycles and CONF to restrain bond lengths .
  • Validation: Check CIF files with PLATON for missed symmetry or disorder. Aim for R1 < 0.05 and wR2 < 0.10 .

Q. Table 2: SHELX Workflow Example

StepCommand/ParameterPurpose
Data IntegrationHKLF 4Format intensity data
Phase DeterminationSHELXD -sSolve heavy-atom positions
RefinementSHELXL CGLS 10Optimize atomic parameters

Data Contradiction Case Study:

  • Issue: Discrepancy between calculated and observed NMR shifts.
  • Resolution: Re-measure NMR at higher field (600 MHz) and compare with DFT-predicted shifts .

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